5-Methoxy-1,3,6-trimethyluracil
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Overview
Description
5-Methoxy-1,3,6-trimethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential pharmacological properties, including antioxidant and immunomodulatory activities . It is structurally similar to other uracil derivatives but features a methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-1,3,6-trimethyluracil can be synthesized via the alkylation of 5-hydroxy-6-methyluracil with dimethyl sulfate in aqueous-alkaline media . Another method involves the oxidation of 1,3,6-trimethyluracil with ammonium persulfate in an alkaline medium, followed by acid hydrolysis .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the conditions of the Elbs oxidation of 6-methyluracil in the presence of metal phthalocyanine oxidation catalysts. This method allows for a higher yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3,6-trimethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkylation using dimethyl sulfate in aqueous-alkaline media.
Major Products
The major products formed from these reactions include other methylated and methoxylated derivatives of uracil, such as 5-hydroxy-1,3,6-trimethyluracil .
Scientific Research Applications
5-Methoxy-1,3,6-trimethyluracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3,6-trimethyluracil is primarily associated with its high antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress in biological systems . The molecular targets and pathways involved include interactions with cellular antioxidant defense mechanisms and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-methyluracil
- 5-Hydroxy-1,3,6-trimethyluracil
- 5-Methoxy-6-methyluracil
- 5-Methoxy-1,6-dimethyluracil
- 5-Methoxy-3,6-dimethyluracil
Uniqueness
5-Methoxy-1,3,6-trimethyluracil is unique due to its enhanced antioxidant activity and bioavailability compared to other similar compounds . Its specific structural modifications, including the methoxy group at the 5-position and methyl groups at the 1, 3, and 6 positions, contribute to its distinct pharmacological properties.
Properties
CAS No. |
159211-25-3 |
---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methoxy-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(13-4)7(11)10(3)8(12)9(5)2/h1-4H3 |
InChI Key |
LVBGCTSNDVLRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)OC |
Origin of Product |
United States |
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